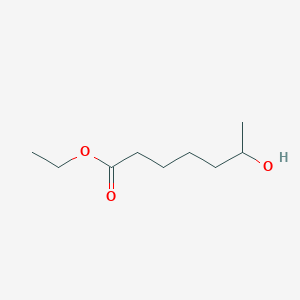![molecular formula C12H19NO2 B13960078 2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol CAS No. 773869-21-9](/img/structure/B13960078.png)
2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol typically involves the reaction of ethanolamine with formaldehyde under alkaline conditions. This reaction leads to the formation of the desired compound through a series of steps that include nucleophilic addition and subsequent condensation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and catalysts can further enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce simpler alcohols or amines.
Applications De Recherche Scientifique
2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other ethanolamine derivatives and phenylaminoethanol compounds. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
773869-21-9 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-[N-ethyl-4-(hydroxymethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(6-7-14)12-5-4-11(9-15)10(2)8-12/h4-5,8,14-15H,3,6-7,9H2,1-2H3 |
Clé InChI |
PSBZSONPISELKQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCO)C1=CC(=C(C=C1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


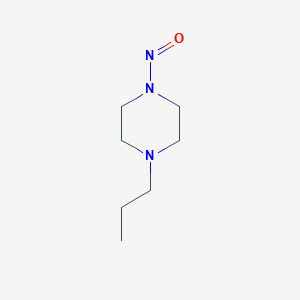
![6-[(1,8-Dihydroxyquinolin-5(1H)-ylidene)hydrazinylidene]-2,4-dinitrocyclohexa-2,4-dien-1-one](/img/structure/B13960004.png)
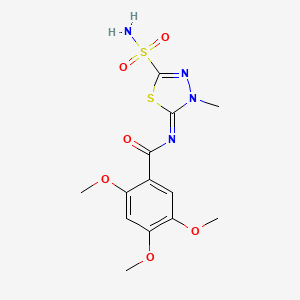
![2-Chloro-5-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13960013.png)
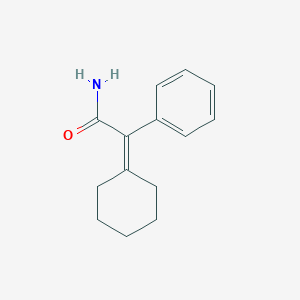
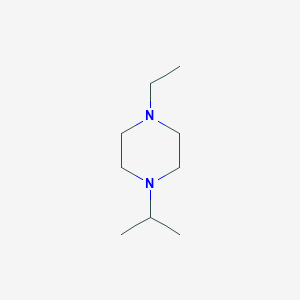
![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)


![[1,1'-Bicyclopropyl]-2-octanoic acid, 2'-hexyl-, methyl ester](/img/structure/B13960060.png)
